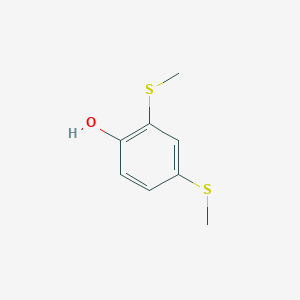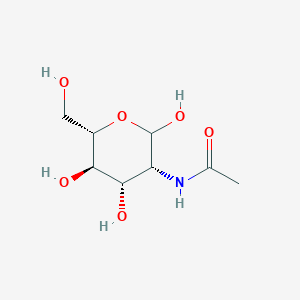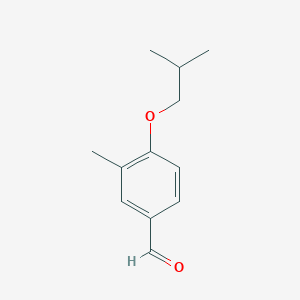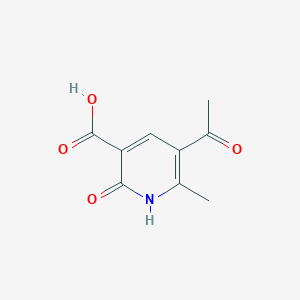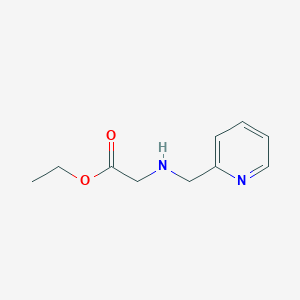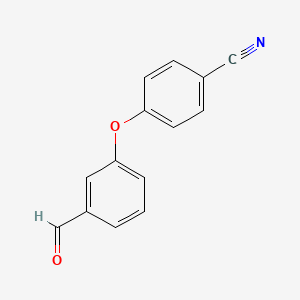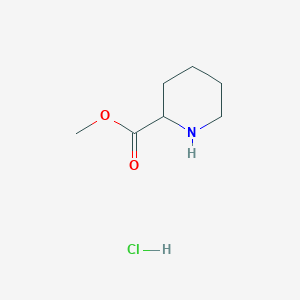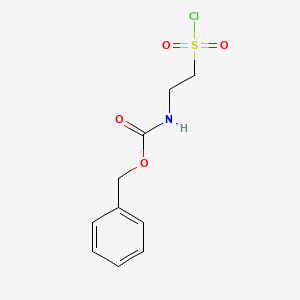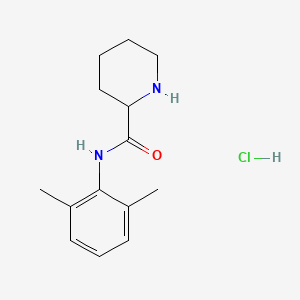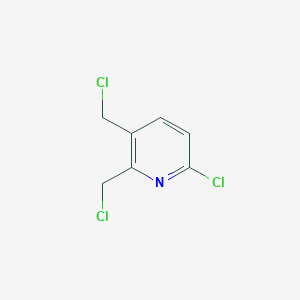
6-氯-2,3-双(氯甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Chloro-2,3-bis(chloromethyl)pyridine” is a chemical compound with the molecular formula C7H6Cl3N . It has an average mass of 210.488 Da and a monoisotopic mass of 208.956589 Da .
Physical and Chemical Properties Analysis
“6-Chloro-2,3-bis(chloromethyl)pyridine” has a density of 1.4±0.1 g/cm3, a boiling point of 296.8±35.0 °C at 760 mmHg, and a flash point of 161.4±11.5 °C . It has a molar refractivity of 48.8±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 150.0±3.0 cm3 .
科学研究应用
合成与催化应用
钯(II)配合物的形成:PhSe−与 2,6-双(氯甲基)吡啶的反应产生了第一个钳形(Se,N,Se)配体,该配体形成的配合物对 Heck 偶联反应表现出很高的催化活性 (Das、Rao 和 Singh,2009 年)。
铑和钯的 N-杂环配合物:证明了由源自 2,6-双(氯甲基)吡啶的钳形配体形成的铑和钯的 N-杂环配合物,有助于理解金属-配体相互作用 (Simons、Custer、Tessier 和 Youngs,2003 年)。
电化学还原:在乙腈中碳阴极上对 2,6-双(氯甲基)吡啶进行电化学还原的研究为有机合成和还原机理的潜在应用提供了见解 (Ji、Peters、Karty、Reilly 和 Mubarak,2001 年)。
配体合成与配位化学
用于金属络合的配体开发:探索了由 2,6-双(氯甲基)吡啶合成的配体与钯和镍等金属络合的可能性,以用于催化和材料科学的潜在应用 (Melaimi、Thoumazet、Ricard 和 Floch,2004 年)。
与镧系离子的配位性质:研究了 2,6-双(氯甲基)吡啶衍生物与镧系离子的配位性质,揭示了该化合物在形成具有不同几何形状和在材料化学中具有潜在应用的配合物方面的多功能性 (Pailloux、Shirima、Ray、Duesler、Paine、Klaehn、Mcilwain 和 Hay,2009 年)。
新型材料与传感应用
发光性质:研究了由 2,6-双(氯甲基)吡啶衍生物合成的[双(亚氨基烷基)吡啶]镉(II)配合物的光致发光性质,表明在光电器件和传感器中具有潜在用途 (Fan、Zhu、Mu、Li、Yang、Su 和 Feng,2004 年)。
Hg2+ 的荧光化学传感器:开发了一种基于 2,6-双(氯甲基)吡啶的化学传感器,用于在中性缓冲液溶液中选择性和灵敏地检测 Hg2+,证明了该化合物在环境监测和分析中的实用性 (Guo、Qian 和 Jia,2004 年)。
安全和危害
作用机制
Target of Action
It is known that similar compounds, such as 2,6-bis(chloromethyl)pyridine, coordinate with metal ions through the nitrogen atom to form complexes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (possibly metal ions) through the nitrogen atom, leading to the formation of complexes .
Biochemical Pathways
It is known that similar compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
It can be inferred from related compounds that its interaction with metal ions could lead to the formation of complexes, which could have various effects depending on the specific context .
生化分析
Biochemical Properties
6-Chloro-2,3-bis(chloromethyl)pyridine plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. It coordinates with metal ions through the nitrogen atom in the pyridine ring, forming stable complexes . These interactions are crucial in various biochemical processes, including enzyme catalysis and protein folding. The compound’s ability to form complexes with metal ions makes it a valuable tool in studying metalloproteins and metalloenzymes.
Cellular Effects
6-Chloro-2,3-bis(chloromethyl)pyridine has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, the compound may inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production. Additionally, it can modulate the activity of transcription factors, resulting in altered gene expression patterns.
Molecular Mechanism
The molecular mechanism of 6-Chloro-2,3-bis(chloromethyl)pyridine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, 6-Chloro-2,3-bis(chloromethyl)pyridine can interact with DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2,3-bis(chloromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 6-Chloro-2,3-bis(chloromethyl)pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Chloro-2,3-bis(chloromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses.
Metabolic Pathways
6-Chloro-2,3-bis(chloromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can inhibit key enzymes in metabolic pathways, leading to the accumulation of specific metabolites and alterations in cellular energy production. Additionally, it can affect the activity of transporters and binding proteins, impacting the transport and distribution of metabolites within cells.
Transport and Distribution
The transport and distribution of 6-Chloro-2,3-bis(chloromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, the compound may accumulate in the nucleus, where it can interact with DNA and affect gene expression.
Subcellular Localization
6-Chloro-2,3-bis(chloromethyl)pyridine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect transcriptional regulation and gene expression.
属性
IUPAC Name |
6-chloro-2,3-bis(chloromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c8-3-5-1-2-7(10)11-6(5)4-9/h1-2H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMVICDINIHBII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460168 |
Source


|
| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220001-94-5 |
Source


|
| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
